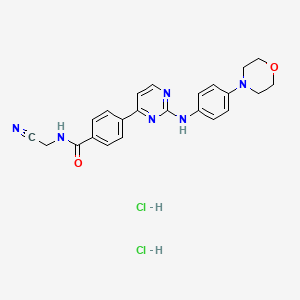

Momelotinib Dihydrochloride

Description

Properties

IUPAC Name |

N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2.2ClH/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29;;/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNATXQRPWRHKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24Cl2N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160456 | |

| Record name | Momelotinib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1380317-28-1 | |

| Record name | Momelotinib dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380317281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Momelotinib dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOMELOTINIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH995N496 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Momelotinib's Dual-Action Mechanism on the JAK-STAT and ACVR1 Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanism of momelotinib, a potent inhibitor of Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2). A key differentiator for momelotinib is its unique, additional inhibitory activity against Activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2). This dual-action mechanism not only addresses the hyperactive JAK-STAT signaling central to myelofibrosis (MF) pathogenesis but also mitigates the anemia often associated with the disease and exacerbated by other JAK inhibitors.[1][2][3]

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

Myelofibrosis is a myeloproliferative neoplasm characterized by dysregulated JAK-STAT signaling, which drives the overproduction of inflammatory cytokines, bone marrow fibrosis, splenomegaly, and constitutional symptoms.[1][2] Momelotinib is an ATP-competitive inhibitor that targets the kinase activity of both wild-type and mutant (V617F) JAK2, as well as JAK1.[4][5]

By binding to JAK1 and JAK2, momelotinib blocks their ability to phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[6][7] This inhibition prevents the dimerization of phosphorylated STATs and their subsequent translocation to the nucleus, thereby downregulating the transcription of genes involved in inflammation, cell proliferation, and survival.[8] This direct suppression of the JAK-STAT pathway is the primary mechanism through which momelotinib reduces splenomegaly and alleviates constitutional symptoms in patients with myelofibrosis.[1][8]

Unique Anemia-Mitigating Mechanism: Inhibition of the ACVR1 Pathway

A significant challenge in treating myelofibrosis is disease-related anemia, which is often worsened by first-generation JAK inhibitors.[1] Momelotinib uniquely addresses this through its potent inhibition of ACVR1 (ALK2), a key regulator of iron homeostasis.[9][10]

In chronic inflammatory states like myelofibrosis, elevated levels of cytokines (e.g., IL-6) and bone morphogenetic protein 6 (BMP6) stimulate ACVR1 signaling in hepatocytes.[11] This activation leads to the phosphorylation of SMAD proteins, which in turn upregulate the transcription of the HAMP gene, encoding the hormone hepcidin.[9][11] Hepcidin is the master regulator of iron availability; it binds to the iron exporter ferroportin on macrophages and duodenal enterocytes, causing its internalization and degradation. This traps iron within cells, reducing its availability for erythropoiesis (red blood cell production) and leading to anemia of chronic inflammation.[9]

Momelotinib directly inhibits ACVR1, thereby suppressing the BMP6/ACVR1/SMAD signaling cascade.[11] This action reduces hepcidin production, leading to increased iron mobilization from stores and enhanced iron availability for erythropoiesis in the bone marrow, which helps to improve hemoglobin levels and reduce transfusion dependency in patients.[9]

Quantitative Data Presentation

The inhibitory activity of momelotinib and its major active metabolite, M21, has been quantified in various biochemical and cellular assays. M21 contributes significantly to the overall pharmacological effect, possessing approximately 40% of the parent compound's activity.[2][6]

Table 1: Biochemical Inhibitory Profile of Momelotinib and M21

| Target | Parameter | Momelotinib | M21 | Reference(s) |

| JAK1 (wild-type) | IC₅₀ | 11 nM | - | [2] |

| Kd | 28 nM | 53 nM | [6] | |

| JAK2 (wild-type) | IC₅₀ | 18 nM | - | [2] |

| Kd | 0.13 nM | 0.79 nM | [6] | |

| JAK2 (V617F mutant) | IC₅₀ | 2.8 nM | - | [6] |

| JAK3 | IC₅₀ | 155 nM | - | [2] |

| TYK2 | IC₅₀ | 17 nM | - | [2] |

| ACVR1 (ALK2) | IC₅₀ | 6.8 - 8.4 nM | - | |

| Kd | 8.6 nM | 38 nM |

IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Table 2: Cellular Activity of Momelotinib

| Assay | Cell Type / Stimulus | Parameter | Momelotinib | Reference(s) |

| STAT3 Phosphorylation | Human PBMCs / IL-6 | EC₅₀ | 259 nM | [6] |

| STAT5 Phosphorylation | Human PBMCs / TPO | EC₅₀ | 60 nM | [6] |

| STAT5 Phosphorylation | SET2 Cells | IC₅₀ | 205 nM | |

| Cell Proliferation | Ba/F3 (TEL-JAK2) | IC₅₀ | 0.8 µM | [6] |

| Cell Proliferation | HEL92.1.7 (JAK2 V617F) | IC₅₀ | 1.8 µM | [6] |

EC₅₀: Half-maximal effective concentration. PBMCs: Peripheral blood mononuclear cells. TPO: Thrombopoietin.

Experimental Protocols

The following sections outline representative methodologies for key experiments used to characterize the mechanism of action of momelotinib.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Detailed Methodology:

-

Compound Plating: Serially dilute momelotinib in DMSO and dispense into a 384-well assay plate.

-

Reagent Addition: Add purified recombinant human JAK1, JAK2, or ACVR1 enzyme and a specific peptide substrate (e.g., a poly-Glu-Tyr peptide) in kinase buffer (containing HEPES, MgCl₂, MnCl₂, DTT, and BSA).

-

Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and radiolabeled [γ-³³P]ATP. The final ATP concentration is typically set near the Km value for the specific enzyme.

-

Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature.

-

Reaction Termination: Stop the reaction by adding phosphoric acid.

-

Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Analysis: Calculate the percent inhibition for each momelotinib concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular STAT Phosphorylation Assay (Western Blot)

This assay measures the inhibition of cytokine-induced STAT phosphorylation within a cellular context.

Detailed Methodology:

-

Cell Culture and Starvation: Culture a JAK2-dependent cell line (e.g., SET-2, HEL92.1.7) or human PBMCs in appropriate media. Prior to the experiment, starve the cells of growth factors for 4-16 hours to reduce baseline signaling.

-

Inhibitor Treatment: Pre-incubate the starved cells with various concentrations of momelotinib (or DMSO vehicle control) for 1-2 hours at 37°C.[9]

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., 100 ng/mL IL-6 for JAK1/2-STAT3, or 10 U/mL erythropoietin for JAK2-STAT5) for a short period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Immediately place cells on ice, wash with cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate overnight at 4°C with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT3 Tyr705 or anti-pSTAT5 Tyr694).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis: Strip the membrane and re-probe with antibodies for total STAT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. Quantify band intensities to determine the reduction in phosphorylated STAT relative to total STAT.

Cell Proliferation Assay

This assay determines the effect of momelotinib on the viability and proliferation of cancer cell lines that are dependent on JAK-STAT signaling.

Detailed Methodology:

-

Cell Seeding: Seed JAK2-dependent cells (e.g., HEL, UKE-1, Ba/F3-JAK2V617F) into 96-well plates at a predetermined optimal density (e.g., 2,000-8,000 cells/well) in 100 µL of culture medium.

-

Compound Addition: After 24 hours, add serial dilutions of momelotinib to the wells. Include a vehicle-only (DMSO) control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a CO₂ incubator.

-

Viability Assessment: Add a viability reagent such as AlamarBlue or MTT to each well.

-

For AlamarBlue (Resazurin): Add 10 µL of the reagent and incubate for an additional 4-6 hours.

-

For MTT: Add 10 µL of 12 mM MTT solution, incubate for 4 hours, then add 100 µL of a solubilizing agent (e.g., SDS-HCl) and incubate for another 4 hours in the dark.[5]

-

-

Measurement: Read the plate using a microplate reader. Measure fluorescence (Ex/Em ~560/590 nm) for AlamarBlue or absorbance (570 nm) for MTT.

-

Analysis: Normalize the results to the DMSO-treated control wells (100% viability) and calculate the IC₅₀ value, representing the concentration of momelotinib required to inhibit cell proliferation by 50%.

Conclusion

Momelotinib exhibits a distinctive dual mechanism of action that is highly relevant to the complex pathophysiology of myelofibrosis. Its potent inhibition of the canonical JAK1/JAK2-STAT pathway effectively addresses the myeloproliferation and inflammatory cytokine production that lead to splenomegaly and constitutional symptoms.[1][8] Concurrently, its unique ability to inhibit the ACVR1/ALK2 receptor provides a novel therapeutic strategy to combat anemia of chronic inflammation by downregulating hepcidin and restoring iron homeostasis.[9] This multifaceted profile positions momelotinib as a significant therapeutic option, particularly for the substantial population of myelofibrosis patients who present with or develop anemia.[1][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 3. researchgate.net [researchgate.net]

- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorylation of STAT proteins by recombinant human IL-6 in immortalized human chondrocyte cell lines, T/C28a2 and C28/I2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective inhibitors of JAK1 targeting an isoform-restricted allosteric cysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive profiling of clinical JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Momelotinib's Role in ACVR1 Inhibition and Hepcidin Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underpinning the therapeutic effects of momelotinib, with a specific focus on its unique role as an inhibitor of Activin A receptor type 1 (ACVR1) and its subsequent regulation of hepcidin. Momelotinib is a potent inhibitor of Janus kinase 1 (JAK1) and JAK2, which addresses the splenomegaly and constitutional symptoms associated with myelofibrosis (MF).[1][2][3] However, its distinct ability to also ameliorate anemia sets it apart from other JAK inhibitors.[2][4][5][6] This benefit is primarily attributed to its inhibitory action on ACVR1, a key regulator of iron homeostasis.[2][3][7][8]

Core Mechanism of Action: Dual Inhibition of JAK1/2 and ACVR1

Myelofibrosis is characterized by the hyperactivation of the JAK-STAT signaling pathway, leading to myeloproliferation, inflammation, and the hallmark symptoms of the disease.[1][6] Momelotinib, by inhibiting JAK1 and JAK2, effectively dampens this signaling cascade.[4][7][9] The novel aspect of momelotinib's mechanism lies in its additional potent inhibition of ACVR1, also known as activin receptor-like kinase-2 (ALK2).[9][10][11][12] This dual inhibition allows momelotinib to address not only the proliferative and inflammatory aspects of MF but also the associated anemia of inflammation.[11]

In patients with MF, elevated levels of inflammatory cytokines, such as interleukin-6 (IL-6), and aberrant signaling through the bone morphogenetic protein (BMP) pathway lead to the overexpression of hepcidin.[13][14][15] Hepcidin is the master regulator of iron availability.[14] High levels of hepcidin block iron absorption from the gut and prevent the release of iron from macrophages and liver stores, leading to functional iron deficiency and anemia.[13][16]

Momelotinib counters this by inhibiting two key pathways that converge on hepcidin production:

-

The BMP6/ACVR1/SMAD Pathway: This is the primary pathway for iron-sensing and hepcidin regulation. Momelotinib directly inhibits ACVR1, a type I BMP receptor kinase, thereby blocking the downstream phosphorylation of SMAD proteins (SMAD1/5/8).[14][16][17] This prevents the translocation of the SMAD complex to the nucleus and subsequent transcription of the hepcidin gene (HAMP).[14]

-

The IL-6/JAK/STAT3 Pathway: In inflammatory states like MF, IL-6 signaling via the JAK/STAT3 pathway also potently induces hepcidin expression.[13][14][16] As a JAK1/2 inhibitor, momelotinib also suppresses this inflammatory induction of hepcidin.[14][15]

By inhibiting both of these pathways, momelotinib leads to a significant and sustained reduction in circulating hepcidin levels.[13][18] This restores iron availability for erythropoiesis, resulting in improved hemoglobin levels and a reduced need for blood transfusions in anemic MF patients.[2][3][13][18]

Quantitative Data Presentation

The inhibitory activity of momelotinib and its major metabolite, M21, have been characterized in various assays. Clinical trials have further quantified its therapeutic effects on anemia and hepcidin levels.

Table 1: Inhibitory Activity of Momelotinib and its Metabolite M21

| Target | Assay Type | Inhibitor | IC50 / Kd | Reference |

| JAK1 | Biochemical | Momelotinib | 11 nM (IC50) | [4][7] |

| JAK2 | Biochemical | Momelotinib | 18 nM (IC50) | [4][7] |

| JAK2V617F | Enzymatic | Momelotinib | 2.8 nM (IC50) | [19] |

| JAK3 | Biochemical | Momelotinib | 155 nM (IC50) | [4][7] |

| TYK2 | Biochemical | Momelotinib | 17 nM (IC50) | [4][7] |

| ACVR1/ALK2 | Biochemical Competitive Binding | Momelotinib | 8.4 nM (IC50) | [16] |

| ACVR1/ALK2 | Enzymatic | Momelotinib | 6.83 nM (IC50) | [19] |

| JAK1 | Binding Assay | M21 | 140 nM (Kd) | [19] |

| JAK2 | Binding Assay | M21 | 0.6 nM (Kd) | [19] |

| ACVR1 | Competitive Binding | M21 | Potent binding | [19] |

| BMP6-stimulated Hepcidin RNA | Cellular (HepG2) | Momelotinib & M21 | Reduction observed | [19] |

| IL-6-stimulated pSTAT3 | Cellular (PBMCs) | Momelotinib | 160 nM (IC50) | [19] |

Table 2: Clinical Efficacy of Momelotinib in Anemic Myelofibrosis Patients

| Clinical Study | Patient Population | Key Anemia-Related Endpoint | Result | Reference |

| SIMPLIFY-1 | JAK inhibitor-naïve | Transfusion independence at week 24 | Higher in momelotinib group vs. ruxolitinib | [13] |

| SIMPLIFY-2 | Previously treated with ruxolitinib | Transfusion independence rate at week 24 | 49.3% with momelotinib vs. 21% with best available therapy | [7] |

| MOMENTUM | Symptomatic and anemic, previously treated with a JAK inhibitor | Transfusion independence at week 24 | Significantly greater with momelotinib vs. danazol | [5] |

| Phase 2 (NCT02515630) | Transfusion-dependent | Transfusion independence ≥12 weeks | Achieved in 41% of patients | [18] |

| Phase 2 (NCT02515630) | Transfusion-dependent | Change in Hepcidin Levels | Acute and persistent decrease in blood hepcidin | [18] |

| Real-World Analysis | JAK inhibitor-exposed | Reduction in Transfusion Dependence | Reduced from 74.7% to 45.6% | [20] |

Experimental Protocols

The following sections detail the general methodologies used in preclinical and clinical studies to characterize momelotinib's effects on ACVR1 and hepcidin.

1. Kinase Inhibition Assays (Biochemical)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of momelotinib against target kinases (JAKs, ACVR1).

-

Methodology:

-

Recombinant human kinase enzymes are incubated with a specific substrate and ATP in an appropriate buffer system.

-

Varying concentrations of momelotinib are added to the reaction wells.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using technologies like Lance Ultra (PerkinElmer) or ADP-Glo (Promega), which measure product formation via fluorescence or luminescence.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

2. Cellular Assays for Hepcidin Expression

-

Objective: To assess the ability of momelotinib to inhibit hepcidin production in a cellular context.

-

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., HepG2) are cultured under standard conditions.[19]

-

Stimulation: Cells are stimulated with a known inducer of hepcidin, such as BMP6 (to activate the ACVR1 pathway) or IL-6 (to activate the JAK/STAT pathway).[19]

-

Treatment: Cells are co-incubated with the stimulus and varying concentrations of momelotinib for a specified duration (e.g., 6-24 hours).

-

Analysis:

-

qPCR: RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression of the hepcidin gene (HAMP) is quantified using quantitative real-time PCR.[19]

-

ELISA/Mass Spectrometry: The concentration of hepcidin peptide in the cell culture supernatant is measured using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22][23]

-

-

3. Animal Model of Anemia of Chronic Disease (ACD)

-

Objective: To evaluate the in vivo efficacy of momelotinib in a disease model relevant to anemia of inflammation.

-

Methodology:

-

Induction of Anemia: Anemia is induced in rodents (e.g., rats) through methods that mimic chronic inflammation, such as repeated injections of turpentine or heat-killed Brucella abortus.[16][24]

-

Treatment: Once anemia is established, animals are treated orally with momelotinib or a vehicle control daily for a specified period.[16]

-

Monitoring: Blood samples are collected periodically to measure hematological parameters (hemoglobin, red blood cell count), serum iron, and serum hepcidin levels.[16]

-

Terminal Analysis: At the end of the study, liver tissue is harvested to measure hepcidin mRNA expression (qPCR) and to analyze the phosphorylation status of SMAD proteins (Western blot).[16][24]

-

4. Measurement of Hepcidin in Clinical Trials

-

Objective: To quantify changes in circulating hepcidin levels in patients treated with momelotinib.

-

Methodology:

-

Sample Collection: Patient blood samples (serum or plasma) are collected at baseline and at various time points during treatment, often pre-dose and post-dose to assess pharmacodynamic effects.[21]

-

Quantification: Hepcidin levels are typically measured using a validated competitive ELISA or a highly sensitive and specific mass spectrometry-based assay (LC-MS/MS).[21] Mass spectrometry is often preferred for its accuracy in quantifying the mature 25-amino acid hepcidin peptide.[21][25]

-

Correlation Analysis: Changes in hepcidin levels are correlated with other clinical endpoints, such as changes in hemoglobin, serum iron, and transfusion requirements.[18]

-

Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed.

Caption: Momelotinib's dual inhibition of ACVR1 and JAK1/2 signaling pathways.

Caption: Workflow for assessing momelotinib's effect on hepcidin production.

References

- 1. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Momelotinib for the treatment of myelofibrosis with anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeted therapy momelotinib provides significant symptom and anemia improvements in patients with myelofibrosis | MD Anderson Cancer Center [mdanderson.org]

- 6. Momelotinib in myelofibrosis: JAK1/2 inhibitor with a role in treating and understanding the anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ojjaarahcp.com [ojjaarahcp.com]

- 10. Momelotinib mechanism of action [mpn-hub.com]

- 11. Momelotinib – a promising advancement in the management of myelofibrosis in adults with anemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Momelotinib in myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Momelotinib inhibits ACVR1/ALK2, decreases hepcidin production, and ameliorates anemia of chronic disease in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ACVR1/JAK1/JAK2 inhibitor momelotinib reverses transfusion dependency and suppresses hepcidin in myelofibrosis phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy of Momelotinib in Reducing Anemia in MF Confirmed With Real-World Data | Blood Cancers Today [bloodcancerstoday.com]

- 21. ashpublications.org [ashpublications.org]

- 22. Pro-hepcidin: expression and cell specific localisation in the liver and its regulation in hereditary haemochromatosis, chronic renal insufficiency, and renal anaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A competitive enzyme-linked immunosorbent assay specific for murine hepcidin-1: correlation with hepatic mRNA expression in established and novel models of dysregulated iron homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. ashpublications.org [ashpublications.org]

- 25. intrinsiclifesciences.com [intrinsiclifesciences.com]

A Technical Guide to the Molecular Structure of Momelotinib Dihydrochloride Monohydrate

Abstract

Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus Kinase 1 (JAK1), Janus Kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1).[1][2] Its dual-action mechanism makes it a significant therapeutic agent for myelofibrosis, a myeloproliferative neoplasm, by addressing both splenomegaly and constitutional symptoms through JAK-STAT pathway inhibition, and anemia through ACVR1 inhibition.[1][3] This technical guide provides an in-depth analysis of the molecular and solid-state structure of momelotinib dihydrochloride monohydrate (C₂₃H₂₂N₆O₂·2HCl·H₂O), its physicochemical properties, and the experimental methodologies used for its characterization. This information is critical for researchers, scientists, and drug development professionals involved in its formulation and clinical application.

Molecular and Physicochemical Properties

Momelotinib, in its therapeutically administered form, is a dihydrochloride monohydrate salt.[4][5] This specific form ensures stability and bioavailability. The core structure is a benzamide derivative featuring a morpholinophenylamino-pyrimidine moiety.[6][7]

Table 1: Chemical Identifiers for this compound Monohydrate

| Identifier | Value |

| IUPAC Name | N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;hydrate;dihydrochloride[5] |

| CAS Number | 1841094-17-4[5][8][9] |

| Molecular Formula | C₂₃H₂₂N₆O₂·2HCl·H₂O[4][8] |

| Molecular Weight | 505.4 g/mol [4][8] |

| Synonyms | Ojjaara, Omjjara, CYT-387 dihydrochloride monohydrate[9] |

The physicochemical properties of the molecule are crucial for its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Data for Momelotinib

| Property | Value |

| Appearance | Light yellow to brown to reddish-brown solid[10] |

| Solubility | Slightly soluble in water; insoluble in aqueous buffers (pH 2.1 to 9)[10] |

| Polar Surface Area | 103.17 Ų[8] |

| Hydrogen Bond Donors | 2[8] |

| Hydrogen Bond Acceptors | 7[8] |

Solid-State Characterization and Crystal Structure

The solid-state form of an active pharmaceutical ingredient (API) profoundly impacts its stability, solubility, and manufacturability. This compound monohydrate exists in a specific crystalline form, which has been characterized using X-ray diffraction techniques.[8][10] Patent literature describes a specific crystalline polymorph, Form II, with a defined crystal structure.[10]

Table 3: Crystallographic Data for this compound Monohydrate (Form II)

| Parameter | Value (at T=100 K) |

| Crystal System | Triclinic[10] |

| Space Group | P-1[10] |

| Unit Cell a | 10.2837(6) Å[10] |

| Unit Cell b | 10.4981(6) Å[10] |

| Unit Cell c | 11.5143(7) Å[10] |

| Unit Cell α | 83.297(2)°[10] |

| Unit Cell β | 87.649(2)°[10] |

| Unit Cell γ | 67.445(2)°[10] |

X-ray Powder Diffraction (XRPD) provides a characteristic fingerprint for the crystalline form.

Table 4: Characteristic XRPD Peaks for this compound Monohydrate (Form II)

| Peak Position (°2θ ± 0.2°) |

| 7.7[10] |

| 19.3[10] |

| 24.0[10] |

| 25.7[10] |

| 29.6[10] |

Mechanism of Action and Signaling Pathways

Momelotinib exerts its therapeutic effects by inhibiting key signaling pathways implicated in the pathogenesis of myelofibrosis.[11] It is an ATP-competitive inhibitor of JAK1 and JAK2, which are critical components of the JAK-STAT pathway that regulates inflammation and cell proliferation.[6][12][13] Dysregulation of this pathway is a hallmark of myelofibrosis.[12] Additionally, momelotinib uniquely inhibits ACVR1, a key regulator of hepcidin production.[1][3] By inhibiting ACVR1, momelotinib reduces hepcidin levels, thereby increasing iron availability and promoting erythropoiesis, which counteracts the anemia associated with the disease.[2][12]

References

- 1. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. GSRS [precision.fda.gov]

- 5. Momelotinib Hydrochloride Hydrate | C23H26Cl2N6O3 | CID 102514733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Momelotinib | C23H22N6O2 | CID 25062766 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Momelotinib CAS#: 1056634-68-4 [m.chemicalbook.com]

- 8. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]

- 9. Momelotinib - Wikipedia [en.wikipedia.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. medical.gsk.com [medical.gsk.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. selleckchem.com [selleckchem.com]

Momelotinib's Pharmacodynamic Profile: A Technical Overview for Researchers

An In-depth Examination of Momelotinib's Dual Inhibition of JAK1/JAK2 and ACVR1

Momelotinib (Ojjaara) is an orally administered small-molecule inhibitor that has demonstrated a unique, multi-modal mechanism of action in the treatment of myelofibrosis (MF), particularly in patients with anemia.[1][2] Unlike other approved Janus kinase (JAK) inhibitors, momelotinib not only modulates the hyperactive JAK-signal transducer and activator of transcription (STAT) pathway, which is central to the pathogenesis of MF, but also inhibits the activin A receptor type 1 (ACVR1), also known as activin receptor-like kinase-2 (ALK2).[3] This dual activity allows it to address splenomegaly and constitutional symptoms while also ameliorating the anemia that is a common and debilitating feature of the disease.[2][4]

Core Mechanism of Action: Dual Pathway Inhibition

Momelotinib is an ATP-competitive inhibitor of wild-type JAK1 and JAK2, as well as the mutant JAK2V617F, which is frequently implicated in myeloproliferative neoplasms.[1][5] The inhibition of JAK1 and JAK2 is the primary mechanism through which momelotinib reduces splenomegaly and alleviates systemic symptoms in patients with myelofibrosis.[6][7] By blocking the activity of these kinases, momelotinib suppresses the downstream phosphorylation of STAT proteins, which in turn reduces the transcription of genes involved in inflammation, cell proliferation, and survival.[6][8]

The novel aspect of momelotinib's pharmacodynamics lies in its additional inhibitory activity against ACVR1.[3] ACVR1 is a key regulator of hepcidin, the master hormone controlling iron homeostasis.[9] In chronic inflammatory states like myelofibrosis, elevated cytokine levels (e.g., IL-6) drive increased hepcidin production, which leads to iron sequestration within cells, restricted erythropoiesis, and ultimately, anemia.[3][9] By directly inhibiting ACVR1, momelotinib reduces hepcidin expression, leading to increased iron availability for red blood cell production and an improvement in anemia.[1][3][10]

Quantitative Pharmacodynamic Data

The inhibitory potency of momelotinib and its major active metabolite, M21, have been characterized in various enzymatic and cellular assays. M21 contributes approximately 40% of the overall pharmacological activity of the parent compound.[2]

Table 1: In Vitro Enzymatic Inhibition

| Target Kinase | Momelotinib IC₅₀ (nM) | M21 IC₅₀ (nM) | Ruxolitinib IC₅₀ (nM) | Reference(s) |

| JAK1 | 11 | - | - | [5][6] |

| JAK2 | 18 | - | - | [5][6] |

| JAK2V617F | 2.8 | - | - | |

| JAK3 | 155 | - | - | [5][6] |

| TYK2 | 17 | - | - | [5][6] |

| ACVR1/ALK2 | 6.83 - 8.4 | - | No relevant activity |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Cellular Activity

| Assay | Cell Line/System | Parameter | Momelotinib EC₅₀/IC₅₀ (nM) | M21 EC₅₀ (nM) | Reference(s) |

| IL-6 Stimulated pSTAT3 | Human PBMCs | EC₅₀ | 259 | 689 | |

| TPO Stimulated pSTAT5 | Human PBMCs | EC₅₀ | 60 | 725 | |

| BMP6 Stimulated Hepcidin RNA | HepG2 Cells | EC₅₀ | 652 | 1420 | |

| Cell Growth Inhibition | Ba/F3-JAK2V617F & HEL cells | IC₅₀ | 1500 | - | [6] |

| Cell Growth Inhibition | Ba/F3-MPLW515L cells | IC₅₀ | 200 | - | [6] |

| STAT5 Phosphorylation | HEL cells | IC₅₀ | 400 | - | [6] |

EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. PBMCs (Peripheral Blood Mononuclear Cells) HEL (Human Erythroleukemia) cells

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by momelotinib.

Caption: JAK-STAT signaling pathway and the inhibitory action of momelotinib.

Caption: ACVR1/ALK2 signaling pathway in hepcidin regulation and its inhibition by momelotinib.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacodynamic data. Below are generalized protocols for key assays used in the characterization of momelotinib.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Reagents & Materials: Purified recombinant kinase (e.g., JAK1, JAK2, ACVR1), kinase-specific peptide substrate, ATP, kinase assay buffer, test compound (momelotinib), and a detection system (e.g., ADP-Glo™ or LanthaScreen™).

-

Procedure:

-

Prepare serial dilutions of momelotinib in kinase assay buffer.

-

In a multi-well plate, add the diluted inhibitor, the specific kinase, and the peptide substrate.

-

Initiate the kinase reaction by adding a solution of ATP (typically at a concentration near the Km for the specific kinase).

-

Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent. This reagent quantifies the amount of ADP produced (inversely proportional to inhibition) or the amount of phosphorylated substrate.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and plot the data to determine the IC₅₀ value.

-

Cellular STAT Phosphorylation Assay (Western Blot)

This method detects the level of phosphorylated STAT proteins in cells following cytokine stimulation and inhibitor treatment.

-

Cell Culture & Treatment:

-

Culture a cytokine-responsive cell line (e.g., HEL cells or human PBMCs) to an appropriate density.

-

Starve the cells of serum for several hours to reduce baseline signaling.

-

Pre-incubate the cells with various concentrations of momelotinib for 1-2 hours.

-

Stimulate the cells with a specific cytokine (e.g., IL-6 for pSTAT3, TPO for pSTAT5) for a short period (e.g., 15-30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells on ice using a lysis buffer (e.g., M-PER™) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Western Blotting:

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-pSTAT3 Tyr705).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin) to normalize the data.

-

Caption: A typical experimental workflow for assessing STAT phosphorylation via Western Blot.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability and proliferation by quantifying the metabolic activity of a cell population.

-

Reagents & Materials: A cell line dependent on JAK signaling (e.g., Ba/F3-JAK2V617F), cell culture medium, momelotinib, and an MTS reagent kit.

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Add serial dilutions of momelotinib to the wells. Include wells with untreated cells (positive control) and wells with medium only (background control).

-

Incubate the plate for a period that allows for cell division (e.g., 48-72 hours) at 37°C.

-

Add the MTS reagent to each well according to the manufacturer's instructions. This reagent is reduced by metabolically active cells to a colored formazan product.

-

Incubate for 1-4 hours at 37°C.

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Subtract the background absorbance, calculate the percentage of viable cells relative to the untreated control, and plot the results to determine the IC₅₀ for cell growth inhibition.

-

Hepcidin mRNA Expression Assay (RT-qPCR)

This assay quantifies changes in hepcidin (HAMP) gene expression in liver cells in response to stimuli and inhibitors.

-

Cell Culture & Treatment:

-

Culture HepG2 human hepatoma cells in 12-well plates until they reach a suitable confluency.

-

Pre-treat cells with various concentrations of momelotinib for 1-2 hours.

-

Stimulate the cells with Bone Morphogenetic Protein 6 (BMP6) to induce hepcidin expression.

-

Incubate for a defined period (e.g., 12-16 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Wash the cells and lyse them using an RNA lysis buffer (e.g., from an RNeasy kit).

-

Extract total RNA according to the kit manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize complementary DNA (cDNA) from an equal amount of RNA from each sample using a reverse transcriptase enzyme and appropriate primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, primers specific for the hepcidin (HAMP) gene and a reference gene (e.g., RPLP2 or ACTB), and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Run the qPCR reaction in a real-time PCR instrument.

-

Analyze the resulting amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative expression of the HAMP gene using the ΔΔCt method, normalizing to the reference gene and relative to the stimulated, untreated control. Plot the data to determine the EC₅₀ for hepcidin inhibition.

-

References

- 1. cohesionbio.com [cohesionbio.com]

- 2. broadpharm.com [broadpharm.com]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 6. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Momelotinib: A Deep Dive into Target Binding and Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and Activin A receptor type 1 (ACVR1/ALK2).[1][2] Its unique triple-inhibitory mechanism of action allows it to address the multifaceted pathology of myelofibrosis, a chronic myeloproliferative neoplasm. By inhibiting the JAK-STAT pathway, momelotinib mitigates the constitutional symptoms and splenomegaly characteristic of the disease. Simultaneously, its inhibition of ACVR1 modulates iron metabolism, leading to improvements in anemia, a common and debilitating complication of myelofibrosis.[1][2] This technical guide provides a comprehensive overview of momelotinib's target binding kinetics and inhibitory potency, supported by available experimental data and methodologies.

Target Binding and Inhibitory Potency

Momelotinib's interaction with its primary kinase targets has been characterized through various in vitro assays, revealing its high affinity and potent inhibitory activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding momelotinib's binding affinity (Kd) and half-maximal inhibitory concentrations (IC50) against its primary targets and in cellular contexts.

Table 1: Momelotinib Biochemical Potency and Binding Affinity

| Target | Parameter | Value (nM) | Assay Type | Reference |

| JAK1 (wild-type) | IC50 | 11 | Enzymatic Assay | [3] |

| JAK1 (wild-type) | Kd | 28 | In vitro enzyme assay | [1] |

| JAK2 (wild-type) | IC50 | 18 | Enzymatic Assay | [3] |

| JAK2 (wild-type) | Kd | 0.13 | In vitro enzyme assay | [1] |

| JAK2 (V617F) | IC50 | 2.8 | In vitro enzyme assay | [1] |

| JAK3 (wild-type) | IC50 | 155 | Enzymatic Assay | [3] |

| TYK2 (wild-type) | IC50 | 17 | Enzymatic Assay | [3] |

| ACVR1/ALK2 | IC50 | 6.83 | Enzymatic Assay | [2] |

| ACVR1/ALK2 | IC50 | 8.4 | Biochemical competitive binding assay |

Table 2: Momelotinib Cellular Activity

| Cell Line/System | Parameter | Value (nM) | Assay Description | Reference |

| SET2 (JAK2 V617F) | IC50 | 205 | pSTAT5 level monitoring | [4] |

| Ba/F3-TEL-JAK2 | IC50 | 800 | Cell proliferation assay | [1] |

| HEL 92.1.7 (JAK2 V617F) | IC50 | 1800 | Cell proliferation assay | [1] |

| Primary human peripheral blood mononuclear cells | - | - | Inhibition of IL-6-stimulated pSTAT3 (JAK1/2-mediated) | [1] |

| Primary human peripheral blood mononuclear cells | - | - | Inhibition of thrombopoietin-stimulated pSTAT5 (JAK2-mediated) | [1] |

| HepG2 hepatoma cells | - | - | Reduction of BMP6-stimulated hepcidin RNA levels | [2] |

Note: Specific binding kinetics data, such as association (kon) and dissociation (koff) rates, and consequently residence time, for momelotinib are not publicly available in the reviewed literature.

Signaling Pathways

Momelotinib exerts its therapeutic effects by modulating two key signaling pathways: the JAK-STAT pathway, which is central to the pathophysiology of myelofibrosis, and the ACVR1-SMAD pathway, which plays a crucial role in iron homeostasis.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the signaling cascade initiated by various cytokines and growth factors. In myelofibrosis, dysregulation of this pathway, often due to mutations such as JAK2 V617F, leads to uncontrolled cell proliferation and the production of inflammatory cytokines. Momelotinib, by inhibiting JAK1 and JAK2, effectively dampens this hyperactive signaling.

ACVR1-SMAD Signaling Pathway

Activin A receptor type 1 (ACVR1), also known as ALK2, is a key regulator of hepcidin, the master hormone of iron homeostasis. In chronic inflammatory states like myelofibrosis, elevated levels of bone morphogenetic proteins (BMPs) and other ligands lead to overactivation of the ACVR1 pathway, resulting in increased hepcidin production. This sequesters iron, leading to iron-restricted erythropoiesis and anemia. Momelotinib's inhibition of ACVR1 reduces hepcidin levels, thereby increasing iron availability for red blood cell production.

Experimental Protocols

While detailed, step-by-step protocols for the specific assays used to characterize momelotinib are largely proprietary, this section outlines the general principles and common methodologies employed in such studies.

Biochemical Kinase Inhibition Assays (IC50 Determination)

The half-maximal inhibitory concentration (IC50) of momelotinib against its target kinases (JAK1, JAK2, ACVR1) is typically determined using in vitro enzymatic assays. These assays measure the ability of the compound to inhibit the phosphorylation of a substrate by the purified kinase.

General Workflow:

-

Reagents: Purified recombinant human kinases (e.g., JAK1, JAK2, ACVR1), a suitable substrate (e.g., a synthetic peptide), ATP, and momelotinib at various concentrations.

-

Reaction: The kinase, substrate, and momelotinib are incubated in a buffer solution that supports enzymatic activity. The reaction is initiated by the addition of ATP.

-

Detection: The extent of substrate phosphorylation is quantified. Common detection methods include:

-

Radiometric Assays: Using radiolabeled ATP (32P or 33P) and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based Assays (e.g., Kinase-Glo®): These assays measure the amount of ATP remaining after the kinase reaction. A higher luminescent signal indicates less ATP consumption and therefore greater kinase inhibition.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method uses a lanthanide-labeled antibody that recognizes the phosphorylated substrate and a fluorescently labeled acceptor molecule. Inhibition of phosphorylation leads to a decrease in the FRET signal.

-

-

Data Analysis: The percentage of kinase inhibition at each momelotinib concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assays for Pathway Inhibition

To assess the activity of momelotinib in a more physiologically relevant context, cellular assays are employed. These assays measure the inhibition of downstream signaling events in response to cytokine or growth factor stimulation.

General Workflow for pSTAT Inhibition:

-

Cell Culture: Use a relevant cell line (e.g., SET-2, primary peripheral blood mononuclear cells) that expresses the target kinases and signaling components.

-

Treatment: Cells are pre-incubated with varying concentrations of momelotinib.

-

Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6, thrombopoietin) to activate the JAK-STAT pathway.

-

Lysis and Protein Quantification: After stimulation, the cells are lysed to extract proteins, and the total protein concentration is determined.

-

Detection of Phosphorylated Proteins: The levels of phosphorylated STAT proteins (pSTAT3, pSTAT5) are measured using techniques such as:

-

Western Blotting: Proteins are separated by size, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of the STAT protein.

-

Flow Cytometry: Cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against pSTAT proteins for analysis at a single-cell level.

-

-

Data Analysis: The inhibition of STAT phosphorylation by momelotinib is quantified relative to stimulated cells without the inhibitor.

General Workflow for SMAD Phosphorylation Inhibition: A similar workflow can be applied to assess the inhibition of the ACVR1 pathway by measuring the levels of phosphorylated SMAD proteins (pSMAD1/5/8) in response to stimulation with a ligand like BMP6.

Conclusion

Momelotinib is a highly potent inhibitor of JAK1, JAK2, and ACVR1, with low nanomolar IC50 and Kd values against its primary targets. Its dual mechanism of action, effectively targeting both the proliferative and inflammatory aspects of myelofibrosis and the underlying cause of anemia, represents a significant advancement in the treatment of this complex disease. While specific kinetic parameters like on- and off-rates are not publicly available, the existing biochemical and cellular data strongly support its clinical efficacy. Further research into the detailed binding kinetics of momelotinib could provide deeper insights into its pharmacological profile and guide the development of future kinase inhibitors.

References

- 1. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

Audience: Researchers, scientists, and drug development professionals.

1.0 Executive Summary

Anemia is a cardinal and debilitating feature of myelofibrosis (MF), a myeloproliferative neoplasm characterized by bone marrow fibrosis, splenomegaly, and constitutional symptoms driven by dysregulated JAK-STAT signaling.[1][2] The pathophysiology of MF-related anemia is complex, involving factors such as ineffective erythropoiesis, splenic sequestration, and bone marrow failure.[1][3] However, a critical driver is a state of chronic inflammation that closely mimics Anemia of Chronic Disease (ACD).[4] This process is orchestrated by the iron-regulatory hormone hepcidin. In MF, pro-inflammatory cytokines, primarily IL-6, are overproduced, leading to pathologically elevated hepcidin levels.[4][5] Hepcidin, in turn, blocks iron absorption and sequesters iron in macrophages, creating a state of functional iron deficiency that severely restricts red blood cell production.[1][6] This guide provides an in-depth examination of the molecular pathways governing hepcidin dysregulation in MF, summarizes the quantitative evidence, and explores therapeutic strategies that target this central axis to alleviate the burden of anemia.

2.0 The Multifactorial Nature of Anemia in Myelofibrosis

The anemia observed in patients with myelofibrosis is the result of several concurrent pathological processes:

-

Progressive Bone Marrow Fibrosis: The replacement of normal hematopoietic tissue with fibrotic stroma physically limits the space for erythroid precursors to develop.[7]

-

Splenic Sequestration: Extramedullary hematopoiesis leads to significant splenomegaly, which can cause the trapping and premature destruction of red blood cells.[1][3]

-

Ineffective Erythropoiesis: The production of red blood cells is disordered and inefficient, contributing to the anemia.[7]

-

Therapy-Related Myelosuppression: Treatment with certain first-generation JAK inhibitors can exacerbate anemia.[1][3]

-

Anemia of Chronic Inflammation: A dominant and therapeutically targetable mechanism is the systemic inflammation that drives excessive production of hepcidin, leading to functional iron deficiency.[3][4]

3.0 Core Pathophysiology: Inflammation, Signaling Pathways, and Hepcidin Dysregulation

The inflammatory state in myelofibrosis is central to the development of anemia through its direct impact on hepcidin production. Two primary signaling pathways, the JAK-STAT and BMP/SMAD pathways, converge on the regulation of the hepcidin gene (HAMP).

3.1 The Inflammatory IL-6/JAK-STAT/Hepcidin Axis

Myelofibrosis is characterized by the overproduction of numerous pro-inflammatory cytokines, with Interleukin-6 (IL-6) playing a pivotal role in hepcidin induction.[5] The binding of IL-6 to its receptor on hepatocytes activates the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.[5][8] Activated STAT3 then translocates to the nucleus and directly binds to the promoter of the HAMP gene, driving its transcription and leading to elevated systemic hepcidin levels.[8]

3.2 The BMP/SMAD/ACVR1 Pathway

The bone morphogenetic protein (BMP) signaling pathway is the other principal regulator of hepcidin. The binding of BMPs (e.g., BMP2, BMP6) to a receptor complex, which includes Activin A receptor type 1 (ACVR1, also known as ALK2) and the co-receptor hemojuvelin (HJV), triggers the phosphorylation of SMAD proteins 1, 5, and 8.[1][9] These phosphorylated SMADs then complex with SMAD4 and translocate to the nucleus to induce HAMP gene expression.[1] In MF, this pathway is also hyperactivated due to the chronic inflammation.[1]

3.3 Dysfunctional Erythropoietic Regulation

Under normal physiological stress, an increased drive for red blood cell production (erythropoiesis) acts to suppress hepcidin, thereby increasing iron availability. This is primarily mediated by the hormone erythroferrone (ERFE), which is secreted by erythroblasts in response to erythropoietin (EPO).[5][10] ERFE functions by sequestering BMPs, which inhibits the BMP/SMAD pathway and reduces hepcidin expression.[10] However, in myelofibrosis, despite evidence of high erythropoietic stress and elevated ERFE levels, hepcidin remains pathologically high.[11] This indicates that the inflammatory signals driving hepcidin production override the suppressive signals from the stressed bone marrow.[11]

4.0 Quantitative Correlates of Hepcidin Dysregulation

Clinical studies have consistently demonstrated the dysregulation of hepcidin and its association with the clinical features of myelofibrosis.

Table 1: Hepcidin Levels in Myelofibrosis Patients vs. Healthy Controls

| Study Cohort | MF Patient Hepcidin (Median) | Healthy Control Hepcidin (Median) | P-value | Citation |

| 99 MF Patients | 81.1 ng/mL | 8.5 ng/mL | < 0.0001 | [5][11] |

| 203 PMF Patients | 156,279 pg/mL | 13,449 pg/mL | < 0.0001 | [12] |

| 36 MF Patients | 27.64 ng/mL | 111.13 ng/mL* | < 0.001 | [7] |

*Note: One study reported lower hepcidin in MF patients, a finding that is contrary to most of the literature and may reflect differences in patient characteristics or assay methods.[7]

Table 2: Clinical and Biomarker Correlations with Plasma Hepcidin in Myelofibrosis

| Parameter | Correlation with Hepcidin | Significance | Citation |

| Hemoglobin <10 g/dL | Positive Association | Significant | [12][13] |

| RBC Transfusion Requirement | Positive Association | Significant | [12][13] |

| Serum Ferritin >500 µg/L | Positive Association | Significant | [12][13] |

| IL-6 | Positive Correlation | Significant | [5][7] |

| IL-2Rα | Positive Correlation | Significant | [5] |

| Survival | Negative Association (High Hepcidin = Poorer Survival) | Significant | [12][13] |

5.0 Therapeutic Targeting of the Hepcidin Axis

The central role of hepcidin in MF-related anemia makes it a prime therapeutic target. Different strategies have emerged, with varying degrees of success.

5.1 First-Generation JAK Inhibitors (e.g., Ruxolitinib)

While effective at reducing splenomegaly and constitutional symptoms by inhibiting the JAK-STAT pathway, ruxolitinib does not typically improve anemia and can sometimes worsen it.[5] Studies have shown that hepcidin levels remain markedly elevated in patients treated with ruxolitinib, suggesting that downstream JAK-STAT inhibition is insufficient to normalize hepcidin production driven by the complex inflammatory milieu.[5][11]

5.2 Dual JAK and ACVR1 Inhibition (Momelotinib)

Momelotinib is a JAK1/2 inhibitor that also uniquely inhibits ACVR1/ALK2, a key component of the BMP receptor complex.[4][14] This dual mechanism of action allows it to not only inhibit the inflammatory JAK-STAT signaling but also to directly suppress the BMP/SMAD pathway.[14][15] This leads to a significant reduction in hepcidin levels, unlocking sequestered iron and improving anemia.[4][11] Clinical trials have demonstrated momelotinib's ability to increase transfusion independence rates compared to both placebo (danazol) and other JAK inhibitors.[4]

5.3 Emerging Direct Hepcidin Modulators

Newer agents are being developed to target the hepcidin pathway more directly.

-

ACVR1 Inhibitors (e.g., Zilurgisertib): These agents specifically target the ACVR1/ALK2 kinase to block BMP signaling and lower hepcidin.[4][9]

-

Anti-Hemojuvelin Antibodies (e.g., DISC-0974): This monoclonal antibody targets hemojuvelin, a co-receptor essential for BMP signaling to regulate hepcidin.[16][17] Early clinical data has shown that DISC-0974 can induce a >75% reduction in hepcidin, leading to increased serum iron and significant improvements in hemoglobin levels and transfusion burden in MF patients.[16]

6.0 Key Experimental Protocols

Reproducible and accurate measurement of hepcidin and related biomarkers is crucial for research and clinical development.

6.1 Protocol: Competitive ELISA for Hepcidin Quantification

This protocol is based on commercially available kits (e.g., Intrinsic Hepcidin IDx™ ELISA).[5]

-

Sample Preparation: Collect whole blood in EDTA or heparin tubes. Centrifuge at 1500 x g for 15 minutes to separate plasma. Store plasma aliquots at -80°C until use. Avoid repeated freeze-thaw cycles.

-

Assay Principle: This is a competitive enzyme-linked immunosorbent assay. Patient samples, standards, and controls are added to microplate wells pre-coated with an anti-hepcidin antibody. A biotinylated hepcidin tracer is then added, which competes with the hepcidin in the sample for binding to the coated antibody.

-

Incubation: Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at room temperature on a plate shaker).

-

Washing: Wash the wells multiple times with the provided wash buffer to remove unbound components.

-

Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells and incubate. This binds to the biotinylated hepcidin tracer captured on the plate.

-

Substrate Reaction: After another wash step, add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of hepcidin in the original sample.

-

Stopping and Reading: Stop the reaction with an acidic stop solution. Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate hepcidin concentrations by plotting a standard curve using the provided standards and interpolating the sample values.

6.2 Protocol: Multiplex Cytokine Analysis

This method allows for the simultaneous measurement of multiple cytokines from a single sample volume (e.g., using Mesoscale Discovery platform).[5][11]

-

Sample Preparation: Use plasma or serum samples prepared as described above.

-

Assay Principle: Plates are supplied with multiple spots, each containing a specific antibody for a different cytokine (e.g., IL-6, TNF-α, IL-2Rα).

-

Procedure:

-

Add samples, calibrators, and controls to the wells and incubate. Cytokines in the sample bind to their specific capture antibodies.

-

Wash the plate.

-

Add a solution containing detection antibodies for each cytokine, each labeled with an electrochemiluminescent tag (SULFO-TAG™).

-

Wash the plate again.

-

Add Read Buffer and analyze the plate on a specialized instrument.

-

-

Detection: The instrument applies a voltage, causing the tags to emit light. The light intensity from each spot is measured and is directly proportional to the amount of the specific cytokine present in the sample.

-

Quantification: Concentrations are determined from the standard curves generated for each individual cytokine.

The pathophysiology of myelofibrosis-related anemia is inextricably linked to the dysregulation of the iron-regulatory hormone hepcidin, driven by the disease's inherent inflammatory state. Pathologically elevated hepcidin levels lead to functional iron deficiency and iron-restricted erythropoiesis, representing a key mechanism of anemia. Understanding the molecular signaling pathways, particularly the IL-6/JAK-STAT and BMP/SMAD/ACVR1 axes, has paved the way for novel therapeutic strategies. While first-generation JAK inhibitors failed to address this mechanism, newer agents like the dual JAK/ACVR1 inhibitor momelotinib and direct hepcidin modulators such as anti-hemojuvelin antibodies have shown significant promise in alleviating the anemia burden. Future research will likely focus on refining these targeted approaches, exploring combination therapies, and utilizing biomarkers like hepcidin to personalize treatment for patients with myelofibrosis.

References

- 1. medinfo.gsk.com [medinfo.gsk.com]

- 2. researchgate.net [researchgate.net]

- 3. Myelofibrosis-Related Anemia: Current and Emerging Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. Hepcidin and Iron in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Controversial Impact of Hepcidin Metabolism in the Pathogenesis of Anemia in Myelofibrosis, American Journal of Internal Medicine, Science Publishing Group [sciencepublishinggroup.com]

- 8. Erythroferrone and hepcidin as mediators between erythropoiesis and iron metabolism during allogeneic hematopoietic stem cell transplant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Emerging Pathogenetic Mechanisms and New Drugs for Anemia in Myelofibrosis and Myelodysplastic Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The hepcidin regulator erythroferrone is a new member of the erythropoiesis-iron-bone circuitry | eLife [elifesciences.org]

- 11. Hepcidin is elevated in primary and secondary myelofibrosis and remains elevated in patients treated with ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discmedicine.com [discmedicine.com]

- 13. Associations and prognostic interactions between circulating levels of hepcidin, ferritin and inflammatory cytokines in primary myelofibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. targetedonc.com [targetedonc.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Disc Medicine's Myelofibrosis Drug Shows Breakthrough Results in Phase 1b Trial with 100% Response Rate | IRON Stock News [stocktitan.net]

- 17. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols: Momelotinib Dihydrochloride Solubility

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the solubility characteristics of momelotinib dihydrochloride in dimethyl sulfoxide (DMSO) and various aqueous buffers. Detailed protocols for solubility determination are included to ensure accurate and reproducible results in a laboratory setting.

Introduction

Momelotinib is a potent, orally bioavailable small molecule inhibitor of Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and activin A receptor type 1 (ACVR1).[1][2][3] Its dual inhibitory action on the JAK-STAT signaling pathway and ACVR1 makes it a promising therapeutic agent for myelofibrosis, addressing both splenomegaly and anemia.[2][3] Understanding the solubility of this compound is critical for the development of suitable formulations for both in vitro and in vivo studies.

Data Presentation: Solubility of this compound

The solubility of momelotinib and its dihydrochloride salt form varies significantly between organic solvents, such as DMSO, and aqueous solutions.

| Solvent/Buffer | Reported Solubility | Molar Concentration (mM) | Notes |

| DMSO | 83 mg/mL[4] | 200.26 mM[4] | It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[4] |

| ≥20.7 mg/mL[5] | |||

| Water | < 1 mg/mL[6] | Considered insoluble.[4] | |

| Aqueous Buffers (pH 2.1 - 9.0) | Insoluble[6] | The dihydrochloride salt form does not significantly improve aqueous solubility.[6] | |

| Ethanol | Insoluble[4] |

Signaling Pathway of Momelotinib

Momelotinib exerts its therapeutic effects by inhibiting key signaling pathways implicated in myelofibrosis. It acts as an ATP-competitive inhibitor of JAK1 and JAK2, which are crucial for the signaling of various cytokines and growth factors that regulate hematopoiesis and immune function.[1][7] In myelofibrosis, mutations can lead to the constitutive activation of the JAK-STAT pathway, resulting in abnormal cell proliferation and survival.[1] By inhibiting JAK1 and JAK2, momelotinib disrupts this aberrant signaling.[1]

A distinguishing feature of momelotinib is its additional inhibitory effect on ACVR1, which is involved in iron homeostasis through the regulation of hepcidin production.[1][8] By inhibiting ACVR1, momelotinib can modulate hepcidin levels, potentially alleviating the anemia often associated with myelofibrosis.[1]

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol outlines the preparation of a high-concentration stock solution of this compound in DMSO, which can then be used for subsequent experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated analytical balance

-

Microcentrifuge tubes or appropriate vials

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder to achieve the target concentration (e.g., 10 mM or 50 mM).

-

Dissolution: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a water bath (37°C) may be applied to aid dissolution, but care should be taken to avoid degradation.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Materials:

-

This compound powder

-

Aqueous buffers of desired pH (e.g., phosphate-buffered saline pH 7.4)

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed vial. The excess solid should be visible.

-

Equilibration: Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of momelotinib in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of known concentrations should be prepared for accurate quantification.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock.

Materials:

-

This compound DMSO stock solution (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS)

-

96-well microtiter plates

-

Plate reader (nephelometer or UV spectrophotometer)

Procedure:

-

Plate Setup: Dispense a small volume (e.g., 2 µL) of the this compound DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer to each well to achieve the desired final concentration of the compound. The final DMSO concentration should ideally be kept low (e.g., <1-5%) as it can increase the apparent solubility.

-

Incubation: Mix the contents and incubate the plate at a controlled temperature for a specified time (e.g., 1-2 hours).

-

Measurement:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.

-

UV Spectrophotometry: After incubation, the plate can be centrifuged, and the absorbance of the supernatant is measured to determine the concentration of the dissolved compound.

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Momelotinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Momelotinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Momelotinib CAS#: 1056634-68-4 [m.chemicalbook.com]

- 6. Buy Momelotinib hydrochloride hydrate | 1841094-17-4 [smolecule.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Momelotinib (JAK1/JAK2/ACVR1 inhibitor): mechanism of action, clinical trial reports, and therapeutic prospects beyond myelofibrosis | Haematologica [haematologica.org]

Application Notes: Protocol for Preparing Momelotinib Stock Solutions for Cell Culture

Introduction

Momelotinib (formerly CYT387) is a potent, ATP-competitive inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), with IC50 values of 11 nM and 18 nM, respectively.[1][2][3] It demonstrates approximately 10-fold selectivity for JAK1/2 over JAK3.[1] Due to its critical role in inhibiting the JAK/STAT signaling pathway, which is often dysregulated in myeloproliferative neoplasms and other cancers, momelotinib is a valuable tool for in vitro studies. Proper preparation and storage of momelotinib stock solutions are crucial for obtaining reproducible and accurate experimental results. This document provides a detailed protocol for the preparation, storage, and handling of momelotinib for cell culture applications.

Safety Precautions

Momelotinib is a bioactive compound. Standard laboratory safety practices should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side-shields, and appropriate chemical-resistant gloves when handling the compound.[4][5]

-

Handling: Handle momelotinib powder in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][6] Avoid contact with skin and eyes.[4][7]

-

Disposal: Dispose of waste materials according to institutional and local regulations.

-

Accidental Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[4]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes and seek medical attention.[4][5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[4]

-

Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[5]

-

Experimental Protocol: Preparation of 10 mM Momelotinib Stock Solution

This protocol describes the preparation of a 10 mM stock solution in dimethyl sulfoxide (DMSO), a common solvent for this compound in cell culture experiments.[8]

Materials and Equipment

-

Momelotinib powder (free base, Molecular Weight: 414.46 g/mol )[1][2]

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or cryovials, sterile

-

Analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): lab coat, gloves, safety goggles

Procedure

-

Pre-calculation: Before weighing, calculate the mass of momelotinib powder required to prepare the desired volume and concentration of the stock solution. The formula to use is:

-

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Example for 1 mL of 10 mM stock solution:

-

Mass (mg) = (0.010 mol/L) x (0.001 L) x (414.46 g/mol ) x (1000 mg/g) = 4.145 mg

-

-

Weighing: Carefully weigh the calculated amount of momelotinib powder using an analytical balance. Handle the powder in a fume hood to minimize inhalation risk.

-

Dissolution:

-

Add the weighed momelotinib powder to a sterile tube.

-

Add the calculated volume of fresh, high-purity DMSO to the tube.[1] Moisture-absorbing DMSO can reduce the solubility of momelotinib.[1]

-